Cas no 1804839-55-1 (2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde)

2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde
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- インチ: 1S/C8H4F4INO2/c9-2-5-7(13)6(16-8(10,11)12)1-4(3-15)14-5/h1,3H,2H2
- InChIKey: DVCRRUOXQUIEAW-UHFFFAOYSA-N
- ほほえんだ: IC1C(CF)=NC(C=O)=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029087228-1g |
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804839-55-1 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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10. Book reviews
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2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehydeに関する追加情報
Introduction to 2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804839-55-1)
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde, identified by its CAS number 1804839-55-1, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and utility in drug development. The structural features of this compound, particularly its combination of fluoromethyl, iodo, and trifluoromethoxy substituents, make it a versatile intermediate in the synthesis of various pharmacologically active agents.
The presence of a fluoromethyl group at the 2-position of the pyridine ring introduces a unique electronic and steric environment that can influence the reactivity and binding properties of the molecule. Fluorinated compounds are well-documented for their ability to enhance metabolic stability, improve bioavailability, and modulate receptor interactions. In contrast, the iodo substituent at the 3-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, which are pivotal in constructing complex molecular architectures. The trifluoromethoxy group at the 4-position contributes to lipophilicity and can serve as a key pharmacophore in designing molecules with enhanced binding affinity to biological targets.
The carboxaldehyde functionality at the 6-position of the pyridine ring is particularly noteworthy, as aldehydes are versatile synthons that can undergo condensation reactions with various nucleophiles to form amides, imines, or other heterocyclic systems. This reactivity makes 2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, studies have demonstrated that fluorinated pyridines can act as key pharmacophores in kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. The structural motif of 2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde aligns well with these trends, offering a promising scaffold for designing next-generation drugs.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The introduction of the fluoromethyl, iodo, and trifluoromethoxy groups necessitates precise control over reaction conditions to prevent unwanted side products. Modern synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been instrumental in improving the efficiency and scalability of its preparation.
In terms of biological activity, preliminary studies on derivatives of this compound have shown potential in several therapeutic areas. For example, modifications at the 5-position or 7-position of the pyridine ring have been explored for their effects on enzyme inhibition or receptor binding. The carboxaldehyde moiety has also been investigated for its ability to form hydrogen bonds with biological targets, enhancing interaction affinity. These findings underscore the significance of this compound as a lead structure in drug discovery programs.
The role of computational chemistry in analyzing and optimizing this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and interactions with biological targets, providing insights into how structural modifications can enhance potency and selectivity. Additionally, quantum mechanical calculations have helped elucidate reaction mechanisms, guiding synthetic route design.
The growing interest in fluorinated compounds has also spurred research into greener synthetic methods. Efforts are underway to develop catalytic processes that minimize waste and reduce energy consumption without compromising yield or purity. Such innovations are crucial for sustainable drug development practices.
Future directions in research may explore the use of 2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde as a precursor for exploring novel chemical space. By leveraging its unique structural features, researchers aim to discover new therapeutic entities with improved pharmacokinetic profiles and reduced side effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible clinical benefits.
In conclusion,2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde (CAS No. 1804839-55-1) represents a compelling scaffold for pharmaceutical innovation. Its strategic combination of fluorinated and halogenated substituents, coupled with a reactive aldehyde group, positions it as a valuable intermediate for developing next-generation therapeutics. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is set to grow further.
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